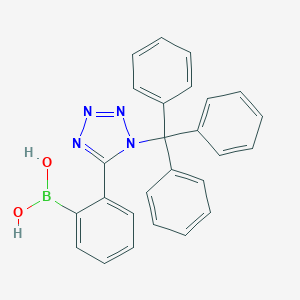

2-(1-三苯甲基-1H-四唑-5-基)苯硼酸

描述

2-(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid is a compound that is likely to be of interest in the field of organic chemistry due to its potential applications in catalysis and synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar molecules. For instance, arylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been shown to be effective catalysts in dehydrative condensation reactions between carboxylic acids and amines . Additionally, the regioselective arylation of 5-substituted tetrazoles with arylboronic acids has been achieved using a copper-catalyzed reaction . These findings suggest that 2-(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid could potentially participate in similar chemical reactions due to the presence of the phenylboronic acid moiety and the tetrazole ring.

Synthesis Analysis

The synthesis of 2-(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid is not explicitly detailed in the provided papers. However, based on the second paper, it can be inferred that the regioselective arylation of 5-substituted tetrazoles with arylboronic acids is feasible under mild conditions . This suggests that a similar approach could be used to synthesize the compound by selecting appropriate starting materials and reaction conditions.

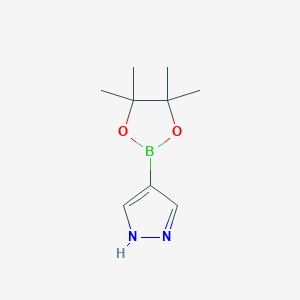

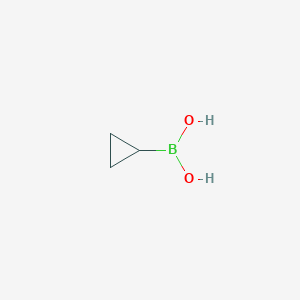

Molecular Structure Analysis

The molecular structure of 2-(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid would include a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a phenylboronic acid group. The tetrazole ring is known for its aromaticity and ability to participate in hydrogen bonding, while the boronic acid moiety can form reversible covalent bonds with diols and other Lewis bases. The ortho-substituent on the phenyl ring, as seen in the first paper, can influence the reactivity of the boronic acid by preventing coordination to the boron atom .

Chemical Reactions Analysis

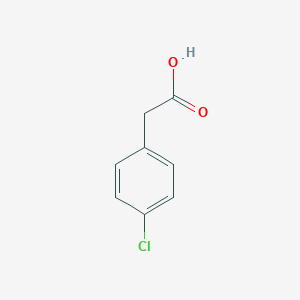

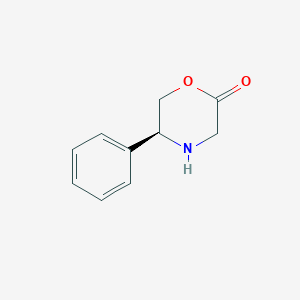

Chemical reactions involving arylboronic acids are diverse. The first paper indicates that ortho-substituted phenylboronic acids can catalyze dehydrative amidation reactions . This implies that 2-(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid could potentially act as a catalyst in similar reactions. The second paper shows that arylboronic acids can undergo regioselective arylation with 5-substituted tetrazoles , suggesting that the compound may also be suitable for such transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid are not discussed in the provided papers, some general properties of arylboronic acids and tetrazoles can be inferred. Arylboronic acids are typically stable, crystalline solids that are soluble in polar organic solvents. They are known to undergo oxidation to the corresponding phenols in the presence of air and moisture. Tetrazoles are relatively stable heterocycles that can exhibit tautomeric forms and have the ability to act as ligands in coordination chemistry due to their nitrogen-rich structure.

科学研究应用

合成催化剂

- 应用:苯硼酸是一种无毒化合物,用作四氢苯并[b]吡喃的合成催化剂,具有操作简单、反应时间短、收率高、环境污染小的优点 (Nemouchi 等人,2012)。

有机合成

- 应用:苯硼酸衍生物用于合成苯并咪唑-7-羧酸和血管紧张素 II 受体拮抗剂,在药物化学中显示出显着的潜力 (Kubo 等人,1993)。

酰胺化催化

- 应用:2,4-双(三氟甲基)苯硼酸有效地催化羧酸和胺之间的脱水酰胺化,在 α-二肽合成中起着至关重要的作用 (Wang 等人,2018)。

晶体工程

- 应用:苯硼酸用于晶体工程,特别是在涉及 N 供体化合物的共晶设计中,展示了构象多样性和能量分布 (Sunil 等人,2011)。

蛋白质荧光标记

- 应用:苯硼酸与氨基酚类化合物形成稳定的 N,O 协调配合物,增强荧光和蛋白质亲和力,因此适用于非共价蛋白质标记或生物偶联 (Martínez-Aguirre 等人,2021)。

癌症研究中的抗增殖潜力

- 应用:简单的苯硼酸衍生物在癌细胞系中显示出显着的抗增殖活性和促凋亡作用,表明它们作为抗癌剂的潜力 (Psurski 等人,2018)。

抗菌和抗惊厥评价

- 应用:新型 1-[2-(1H-四唑-5-基)乙基]-1H-苯并[d][1,2,3]三唑表现出中等的抗菌和抗真菌活性,以及显着的抗惊厥活性 (Rajasekaran 等人,2006)。

属性

IUPAC Name |

[2-(1-trityltetrazol-5-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOAZIDDOCSTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438411 | |

| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid | |

CAS RN |

144873-97-2 | |

| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)

![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)

![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)